molecular formula C16H28Cl2N2O2 B5384776 N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5384776
M. Wt: 351.3 g/mol
InChI Key: CMRKBWWYLULERA-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a morpholine ring, and a propan-1-amine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxybenzyl chloride with morpholine to form the intermediate N-(4-ethoxybenzyl)morpholine. This intermediate is then reacted with 3-chloropropan-1-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and chemical research .

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine stands out due to its unique combination of an ethoxyphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-2-20-16-6-4-15(5-7-16)14-17-8-3-9-18-10-12-19-13-11-18;;/h4-7,17H,2-3,8-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRKBWWYLULERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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